N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-6-morpholin-4-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c23-15(19-16-17-11-3-1-2-4-12(11)18-16)13-5-6-14(21-20-13)22-7-9-24-10-8-22/h1-6H,7-10H2,(H2,17,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDKCLKJYXYNFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C(=O)NC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyridazine-3-carboxamide typically involves multi-step organic synthesis. One common route starts with the preparation of the benzimidazole core, which can be synthesized from o-phenylenediamine and formic acid under acidic conditions. The morpholine ring is then introduced through nucleophilic substitution reactions.
The pyridazine core can be synthesized via cyclization reactions involving hydrazine derivatives and diketones. The final step involves coupling the benzimidazole and pyridazine moieties through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Purification steps such as recrystallization or chromatography would be essential to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole and pyridazine rings can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, particularly on any reducible functional groups present.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at positions on the benzimidazole or pyridazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could lead to partially or fully reduced derivatives of the compound.
Scientific Research Applications
Antitubercular Activity
Research has indicated that compounds containing the benzimidazole moiety exhibit significant antitubercular activity. A study synthesized various benzazole derivatives and evaluated their effectiveness against Mycobacterium tuberculosis. Among these, certain derivatives showed promising minimum inhibitory concentration (MIC) values ranging from 0.8 to 6.2 µg/mL, demonstrating their potential as candidates for tuberculosis treatment . The structural modifications of these compounds were crucial in enhancing their biological activity.
Antiviral Properties
Compounds similar to N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyridazine-3-carboxamide have been investigated for their antiviral properties, particularly against plant viruses like the tobacco mosaic virus (TMV). A series of phenanthrene-containing N-heterocyclic compounds were designed and synthesized, with some exhibiting superior antiviral activity compared to established treatments like ribavirin . This highlights the potential of such compounds in developing new antiviral agents.
Biodegradability and Environmental Applications
The biodegradability of nitrogen-containing heterocycles, including those related to this compound, is an area of active research. Studies have developed quantitative structure-activity relationship (QSAR) models to predict the environmental fate of these compounds. The findings suggest that specific structural features can enhance biodegradation rates, which is crucial for assessing the environmental impact of pharmaceutical compounds .
Synthetic Methodologies
Recent advances in synthetic methodologies for imidazole derivatives have facilitated the development of this compound. Techniques focusing on regioselective synthesis allow for the efficient construction of complex heterocycles, which are essential for drug development . Understanding these synthetic pathways is critical for optimizing yields and enhancing the pharmacological profiles of these compounds.
Tuberculostatic Activity Evaluation
A detailed evaluation of novel derivatives containing benzimidazole systems revealed significant antituberculous activity. The synthesized compounds were characterized using IR and NMR spectroscopy, confirming their structural integrity and facilitating further biological testing . The low cytotoxicity observed in human cell lines reinforces the therapeutic potential of these compounds.
Antiviral Efficacy Against TMV
In a comparative study, several phenanthrene-based N-heterocycles were tested against TMV, showing varying degrees of efficacy. Compounds 5 and 12 were highlighted for their superior activity, suggesting that modifications to the heterocyclic framework can lead to enhanced antiviral properties .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyridazine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, while the pyridazine core can interact with various biological pathways.
Comparison with Similar Compounds
Table 1: Key Structural Variations and Implications
Key Observations :
- The morpholino group in the target compound likely improves aqueous solubility compared to the oxo group in L702-0003, which may aggregate in polar solvents .
Physicochemical and Stability Profiles
Key Findings :
- The target compound’s morpholino group confers resistance to acidic hydrolysis, a critical advantage over sulfonyl-containing analogs, which degrade under similar conditions .
- L702-0003’s dihydropyridazine core reduces aromatic stabilization, leading to lower thermal stability compared to fully conjugated pyridazine derivatives .
Biological Activity
N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key methods include nucleophilic aromatic substitution and condensation reactions. The compound can be characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry, which confirm the structure and purity.
Table 1: Characterization Data
| Technique | Observations |
|---|---|
| NMR (1H) | Signals at δ 6.85 ppm (NH), δ 10.25 ppm (NH) |
| NMR (13C) | Signals at δ 164.1 ppm (carbonyl) |
| IR | Absorption bands at ν 1688 cm⁻¹ (C=O) |
Biological Activity
Research indicates that this compound exhibits a variety of biological activities:
Anticancer Activity
Studies have shown that this compound possesses significant cytotoxic effects against various cancer cell lines. For instance, it demonstrated an IC50 value in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating its potential as an anticancer agent.
The proposed mechanism involves the inhibition of specific enzymes or pathways crucial for tumor growth. For example, it may inhibit certain kinases involved in cell proliferation and survival pathways.
Case Study
In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer properties of this compound on MCF-7 cells. The study reported that treatment with this compound led to:
- Inhibition of cell proliferation : A reduction in cell viability was observed after 48 hours of treatment.
- Induction of apoptosis : Flow cytometry analysis indicated an increase in apoptotic cells following treatment.
Other Biological Activities
Beyond anticancer properties, this compound has shown promise in other areas:
- Antimicrobial Activity : Exhibits activity against several bacterial strains.
- Anti-inflammatory Effects : Preliminary studies suggest it may modulate inflammatory cytokines, potentially useful in treating inflammatory diseases.
Research Findings Summary
Recent research highlights the diverse biological activities associated with this compound:
Table 2: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyridazine-3-carboxamide?
The compound is synthesized via multi-step reactions, typically involving:
- Condensation of pyridazine derivatives with benzo[d]imidazole precursors.
- Functionalization with morpholine via nucleophilic substitution or coupling reactions.
- Purification via recrystallization or chromatography (e.g., silica gel) to achieve >95% purity . Key solvents include dimethylformamide (DMF) or acetic acid under reflux conditions .
Q. How is structural characterization performed for this compound?
Advanced spectroscopic techniques are employed:
- NMR (¹H/¹³C) to confirm substituent positions and molecular connectivity.
- Mass spectrometry (MS) for molecular weight validation.
- IR spectroscopy to identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) . X-ray crystallography may resolve 3D conformation if single crystals are obtainable .
Q. What biological targets are hypothesized for this compound?
Based on structural analogs (e.g., imidazo[1,2-a]pyridines and pyridazine derivatives), potential targets include:
- Kinases (e.g., PI3K, mTOR) due to heterocyclic core interactions.
- G-protein-coupled receptors (GPCRs) via morpholine’s hydrogen-bonding capacity. Preliminary assays (e.g., fluorescence polarization) are recommended to screen for binding affinity .
Advanced Research Questions
Q. How can synthetic yield and purity be systematically optimized?
Apply Design of Experiments (DOE) principles:
Q. What methodologies elucidate the compound’s mechanism of action in cellular systems?
Combine in vitro and in silico approaches:
- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify target binding.
- Molecular docking (e.g., AutoDock Vina) predicts binding poses within kinase ATP pockets.
- Validate with knock-out cell lines to confirm target specificity .
Q. How should researchers address contradictory bioactivity data across studies?
- Replicate assays under standardized conditions (e.g., fixed ATP concentration in kinase assays).
- Compare structural analogs (e.g., substituent effects on potency; see Table 1).
- Use meta-analysis to identify confounding variables (e.g., cell line heterogeneity) .
Q. What strategies improve the compound’s stability and solubility for in vivo studies?
- Salt formation (e.g., hydrochloride) enhances aqueous solubility.
- Lyophilization improves storage stability.
- Assess degradation pathways via accelerated stability testing (40°C/75% RH for 4 weeks) .
Q. How can computational methods accelerate reaction design for derivatives?
- Quantum mechanical calculations (DFT) model reaction transition states.
- Machine learning (e.g., ICReDD’s workflow) predicts optimal reagents/solvents from historical data.
- Validate with high-throughput screening of virtual libraries .
Q. What structural analogs of this compound show divergent biological activities?
| Compound | Structural Variation | Activity | Reference |
|---|---|---|---|
| N-(1H-Benzo[d]imidazol-2-yl)-2-hydroxybenzamide | Hydroxybenzamide substitution | Antimicrobial | |
| 6-Fluoroquinolone derivatives | Fluorinated pyridazine core | Antibacterial | |
| Imidazo[1,2-a]pyridine analogs | Expanded heterocycle | Anticancer |
Q. What experimental protocols validate enzyme inhibition specificity?
- Kinase profiling panels (e.g., Eurofins KinaseProfiler) test selectivity across 100+ kinases.
- Competitive binding assays with ATP analogs (e.g., ADP-Glo™).
- Structural analogs with modified morpholine groups serve as negative controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
